

NESS 0327: A Technical Guide for Studying Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NESS 0327	
Cat. No.:	B1678206	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NESS 0327**, a potent and highly selective antagonist for the cannabinoid CB1 receptor. This document details its binding characteristics, functional effects, and the experimental protocols for its characterization, offering a comprehensive resource for researchers utilizing this compound to investigate the endocannabinoid system.

Core Compound Characteristics

NESS 0327, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a powerful tool for probing the physiological and pathological roles of the CB1 receptor.[3] It distinguishes itself from other antagonists like rimonabant by exhibiting purely neutral antagonist properties, meaning it blocks the receptor without producing an independent physiological effect, thus avoiding the complexities of inverse agonism.[4]

Data Presentation: Quantitative Analysis of NESS 0327

The following tables summarize the key quantitative data for **NESS 0327**, providing a clear comparison of its binding affinity, selectivity, and functional antagonism.

Table 1: Receptor Binding Affinity

Compound	Receptor	Ki	Reference
NESS 0327	CB1	350 ± 5 fM	[3][5]
CB2	21 ± 0.5 nM	[3][5]	
SR 141716A (Rimonabant)	CB1	1.8 ± 0.075 nM	[3][5]
CB2	514 ± 30 nM	[3][5]	

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Receptor Selectivity

Compound	CB1/CB2 Selectivity Ratio	Reference
NESS 0327	>60,000-fold	[3][5][6][7]
SR 141716A (Rimonabant)	285-fold	[3][5]

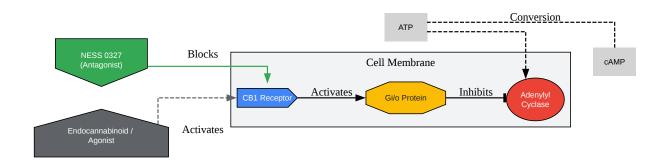
Selectivity Ratio: Calculated from the ratio of Ki values (Ki CB2 / Ki CB1).

Table 3: In Vitro Functional Antagonism

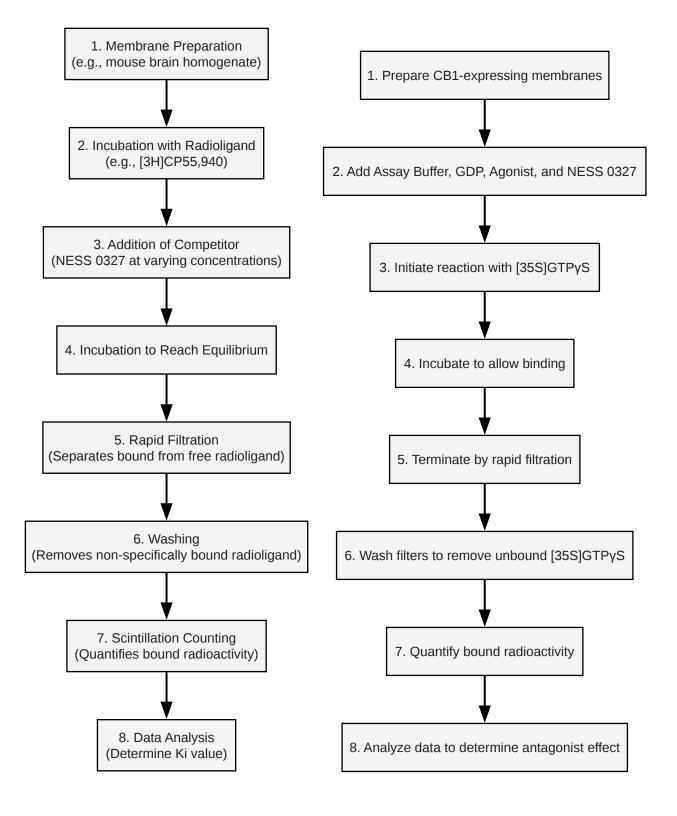
Assay	Agonist	NESS 0327 pA2	Reference
Mouse Vas Deferens	WIN 55,212-2	12.46 ± 0.23	[3][5][8]

pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

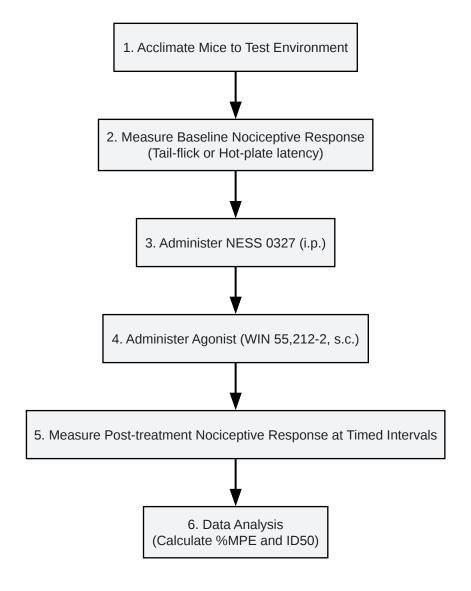
Table 4: In Vivo Antagonist Activity


Test	Agonist	NESS 0327 ID50 (mg/kg, i.p.)	Reference
Tail-flick	WIN 55,212-2 (2 mg/kg, s.c.)	0.042 ± 0.01	[3][5][8]
Hot-plate	WIN 55,212-2 (2 mg/kg, s.c.)	0.018 ± 0.006	[3][5][8]

ID50: The dose of a drug that produces 50% of its maximal effect, in this case, the dose required to antagonize the agonist's effect by 50%.


Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. researchgate.net [researchgate.net]

Check Availability & Pricing

- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tail flick test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [NESS 0327: A Technical Guide for Studying Endocannabinoid Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678206#ness-0327-for-studying-endocannabinoid-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com